5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide
Description
Properties
CAS No. |
661467-88-5 |
|---|---|
Molecular Formula |
C13H14ClN3O3S |
Molecular Weight |
327.79 g/mol |
IUPAC Name |
5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C13H14ClN3O3S/c14-8-3-4-10-9(7-8)12(11(16-10)13(15)18)21(19,20)17-5-1-2-6-17/h3-4,7,16H,1-2,5-6H2,(H2,15,18) |
InChI Key |
DARVQYMHLCLCKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Core Indole Synthesis
The indole core is typically constructed via Fischer indole synthesis or cyclization reactions . For 5-chloro-substituted indoles, chlorination is often performed early in the synthesis.
Friedel-Crafts Acylation
Ethyl 5-chloroindole-2-carboxylate serves as a common starting material. Friedel-Crafts acylation introduces substituents at the C3 position:
Sulfonylation at the C3 Position
Introducing the pyrrolidin-1-ylsulfonyl group requires sulfonation followed by amine coupling.
Chlorosulfonation
Amine Coupling
Pyrrolidine reacts with the chlorosulfonyl intermediate:
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA).
- Yield : 45–60% after crystallization.
Table 1: Sulfonylation Conditions and Outcomes
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Chlorosulfonation | ClSO₃H, Ac₂O | 0–25 | 12–15 | 70 | |
| Amine Coupling | Pyrrolidine, TEA | 25 | 4 | 55 |
Carboxamide Formation
The C2 carboxylate is hydrolyzed to a carboxylic acid and converted to the carboxamide.
Amide Coupling
Coupling with ammonia or amines using activating agents:
- Activating Agents : BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU.
- Solvent : DMF or DCM.
- Yield : 70–85%.
Table 2: Carboxamide Synthesis Optimization
| Method | Activating Agent | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Standard | BOP, DIPEA | DMF | 25 | 80 | |
| Alternative | HATU, DIPEA | DCM | 25 | 75 |
Integrated Synthetic Routes
Two primary routes are documented:
Sequential Functionalization
Late-Stage Sulfonylation
- Pre-functionalized Indole : 5-Chloro-3-(chlorosulfonyl)-1H-indole-2-carboxamide.
- Amine Coupling : Pyrrolidine in THF.
- Total Yield : 50–55%.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, making it valuable in organic synthesis.
Biology
Research has indicated that 5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide exhibits bioactive properties. Notably, it has been investigated for:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Properties : Studies indicate that it may inhibit cancer cell proliferation by targeting specific metabolic pathways critical for cell division. For instance, related compounds have demonstrated significant antiproliferative effects with GI50 values ranging from 29 nM to 54 nM against various cancer cell lines .
Medicine
The therapeutic potential of this compound is being explored in drug development, particularly for its ability to inhibit dihydropteroate synthase—an enzyme crucial for folate synthesis in bacteria, which could lead to new antimicrobial agents .
Industry
In industrial applications, the compound is utilized in developing new materials and chemical processes due to its unique chemical properties and reactivity.
Antimicrobial Efficacy Study
A detailed investigation evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated effective inhibition against MRSA strains with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L .
Antiproliferative Activity Evaluation
Another study focused on the antiproliferative properties of this compound against different cancer cell lines. The findings highlighted varying degrees of activity across cell lines, with some derivatives exhibiting lower GI50 values than others. The structure–activity relationship was crucial in determining potency .
Mechanism of Action
The mechanism of action of 5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial DNA synthesis and cell division, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide: Similar structure but with a bromine atom instead of chlorine.
3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl)-1H-indole-2-carboxamide: Contains an isoxazole ring fused to the indole ring.
Uniqueness
5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, pyrrolidinylsulfonyl moiety, and carboxamide group allows for diverse chemical reactivity and potential biological activity.
Biological Activity
5-Chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews its synthesis, biological activity, and related research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 5-chloro-indole derivatives with pyrrolidine and sulfonylating agents. The resulting compound features a chloro group at the 5-position, a pyrrolidine moiety, and a sulfonyl group attached to an indole structure, which is crucial for its biological activity.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of 5-chloro-indole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, in a study evaluating several derivatives, the compound 3e (which contains a pyrrolidinyl group) showed a GI50 value of 29 nM , indicating potent antiproliferative effects against pancreatic cancer (Panc-1), breast cancer (MCF-7), and epithelial cancer (A-549) cell lines. This performance was comparable to erlotinib, a known anticancer drug, which had a GI50 of 33 nM .
| Compound | GI50 (nM) | Cell Line |
|---|---|---|
| 3e | 29 | Panc-1 |
| 3e | 29 | MCF-7 |
| 3e | 29 | A-549 |
| Erlotinib | 33 | - |
The structure-activity relationship (SAR) revealed that modifications in the substituents on the phenyl group significantly influenced the antiproliferative activity. For example, substituting the m-piperidine moiety in compound 3e with p-piperidine decreased its efficacy .
Inhibition of EGFR
The compound also acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The IC50 values for inhibiting EGFR were reported between 68 nM and 89 nM , with compound 3e showing the most potency at 68 nM , outperforming erlotinib (IC50 = 80 nM ) .
| Compound | IC50 (nM) | Target |
|---|---|---|
| 3e | 68 | EGFR |
| Erlotinib | 80 | EGFR |
Study on Anticancer Activity
In a comparative study focusing on the anticancer efficacy of various indole derivatives, it was found that compounds containing the pyrrolidinyl sulfonamide structure demonstrated enhanced cytotoxicity against multiple cancer types. Notably, compounds with specific substitutions showed varying degrees of activity, highlighting the importance of chemical structure in therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-chloro-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized indole cores. For example, condensation of a 3-formyl-indole-2-carboxylic acid derivative with pyrrolidine sulfonyl chloride under basic conditions (e.g., sodium acetate in acetic acid) followed by reflux to achieve cyclization and sulfonylation . Key intermediates should be purified via column chromatography, and reaction progress monitored using TLC or HPLC.
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Purity : HPLC (≥95% purity threshold) using C18 reverse-phase columns with UV detection at 254 nm .
- Structural Confirmation : H/C NMR for backbone assignment, focusing on sulfonyl (δ ~3.0 ppm for pyrrolidine protons) and carboxamide (δ ~8.5 ppm for NH) groups.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHClNOS) and isotopic patterns .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodological Answer : Prioritize kinase inhibition or cytotoxicity assays due to structural similarities to indole-based kinase inhibitors (e.g., bisindolylmaleimides). Use cell lines (e.g., HEK293 or HeLa) with MTT assays for viability. Include positive controls (e.g., staurosporine) and validate results via dose-response curves (IC calculations) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfonylation step?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance sulfonyl chloride reactivity.
- Catalysis : Introduce catalytic DMAP to accelerate sulfonamide bond formation.
- Temperature Control : Maintain 60–80°C to balance reactivity and byproduct suppression. Monitor intermediates via LC-MS to adjust stoichiometry dynamically .
Q. What computational strategies predict target protein interactions?
- Methodological Answer :
- Docking Studies : Use Molecular Operating Environment (MOE) software to dock the compound into kinase domains (e.g., PDB: 1ATP). Prioritize flexible docking to account for pyrrolidine sulfonyl conformational changes.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bonding networks with catalytic lysine residues .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation.
- Structural Analog Comparison : Compare activity with 5-chloro-1H-indole-3-carboxylic acid derivatives to identify critical pharmacophores .
Q. What strategies support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations at the pyrrolidine sulfonyl group (e.g., replacing pyrrolidine with piperidine) or chloro-substitution position.
- Bioisosteric Replacement : Substitute the carboxamide with a sulfonamide or urea group to assess solubility vs. potency trade-offs.
- 3D-QSAR Models : Build CoMFA/CoMSIA models using IC data from analogs to guide rational design .
Data Analysis & Theoretical Frameworks
Q. How to design experiments aligning with theoretical frameworks in kinase research?
- Methodological Answer : Anchor studies to established kinase inhibition models (e.g., ATP-competitive or allosteric mechanisms). Use kinetic assays (e.g., ADP-Glo™) to determine inhibition mode. Link findings to structural biology databases (e.g., RCSB PDB) to contextualize binding motifs .
Q. What statistical methods address variability in high-throughput screening data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
